molecular formula C10H12FN B2386384 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 215315-62-1

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B2386384
M. Wt: 165.211
InChI Key: ZUUYTHBAQDOFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is C10H12FN . The InChI code is 1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 .


Physical And Chemical Properties Analysis

The molecular weight of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is 165.21 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Biological Potential of Indole Derivatives : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives .

  • Fluorescent Small Molecule Donors : Fluorescent small molecule donors (FSMDs) have emerged to meet challenges in dosage control, targeted delivery, spatiotemporal feedback, as well as the efficiency evaluation of small molecules. FSMDs enable controllable release and non-invasive real-time monitoring, providing significant advantages for drug development and clinical diagnosis .

  • Anti-Tumor Activity of Novel Compounds : The preliminary bioassay indicated that compounds I1, I10 and II1 exhibited better anti-tumor activity than the rest of the target compounds and gefitinib against A549 cell based assay, which demonstrated that compounds I1, I10 and II1 are potential agents for cancer therapy .

  • Synthesis of Anti-Depressant Molecules : One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

  • Aromatic Nucleophilic Substitution Reactions : Aromatic nucleophilic substitution reactions are one of the most important reactions in organic chemistry from the viewpoint of both mechanisms and practical applications as they result in the formation of chemically important C-C, C-S, and C-O bonds .

  • Synthesis of 1,5-Naphthyridine Derivatives : A wide range of 1,5-naphthyridine derivatives were efficiently hydrogenated to give 1,2,3,4-tetrahydro-1,5-naphthyridines with up to 99% ee and full conversions .

Safety And Hazards

The safety information for 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine indicates that it may cause skin irritation (H315). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUYTHBAQDOFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Citations

For This Compound
1
Citations
JA Mendes, P Merino, T Soler… - The Journal of …, 2019 - ACS Publications
The addition of 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines derived from tetralone-type ketones proceeds with high levels of diastereocontrol. The resulting …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.